molecular formula C20H17N5O4 B2527376 3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-41-1

3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2527376
CAS No.: 899752-41-1
M. Wt: 391.387
InChI Key: WHUIXIUAVNVPQJ-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic small molecule designed for research applications. Its structure integrates a pyrazolopyrimidinone core, a privileged scaffold in medicinal chemistry known for its potential to interact with various enzyme active sites . The molecule is further functionalized with a phenyl ring at the N1-position of the heterocycle and a 3,5-dimethoxybenzamide group attached via a nitrogen linkage. The pyrazolo[3,4-d]pyrimidine core is a well-established bioisostere for purine nucleotides, which makes derivatives of this scaffold promising candidates for investigating protein kinases, phosphodiesterases, and other nucleotide-binding proteins . Researchers can utilize this compound as a key intermediate or molecular template in the design and development of novel inhibitors. The specific biological target and mechanism of action for this precise compound are not yet fully characterized in the scientific literature, presenting a significant opportunity for exploratory research in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. The presence of the benzamide moiety, a common pharmacophore, suggests potential for diverse biological activity, and its properties can be fine-tuned through further structural modification . This chemical entity is provided to support advanced scientific inquiry in chemical biology and drug discovery.

Properties

IUPAC Name

3,5-dimethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-28-15-8-13(9-16(10-15)29-2)19(26)23-24-12-21-18-17(20(24)27)11-22-25(18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUIXIUAVNVPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 5-Amino-1-Phenyl-1H-Pyrazole-4-Carboxamide

The pyrazolo[3,4-d]pyrimidinone scaffold is synthesized via cyclization of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide under reflux with formamide. This method, adapted from anti-inflammatory pyrimidine derivatives, achieves a 72% yield after 6 hours at 120°C. The reaction proceeds through intramolecular dehydration, forming the lactam structure (4-oxo group).

Reaction Conditions

Parameter Value
Reagent Formamide
Temperature 120°C
Time 6 hours
Catalyst None
Yield 72%

¹H NMR (400 MHz, DMSO-d) of the intermediate shows a singlet at δ 8.45 ppm for the pyrimidinone C-H proton and a multiplet at δ 7.38–7.89 ppm for the phenyl group.

Microwave-Assisted Optimization

Microwave irradiation reduces reaction time to 30 minutes with comparable yields (70–75%). This method, inspired by antimicrobial pyrimidinone syntheses, enhances energy efficiency while minimizing side products.

Preparation of 3,5-Dimethoxybenzamide

Cyanidation of 3,5-Dimethoxyaniline

The benzamide precursor is synthesized via a patented cyanidation route. 3,5-Dimethoxyaniline undergoes hydrochlorination followed by reaction with potassium cyanide in toluene, yielding 2-amino-4,6-dimethoxybenzonitrile (85% purity).

Key Steps

  • Hydrochlorination : 3,5-Dimethoxyaniline is treated with HCl to form a stable salt.
  • Cyanidation : The salt reacts with KCN at 18–25°C for 2 hours.
  • Crystallization : The nitrile product is purified using isopropyl alcohol.

Hydration to Benzamide

The nitrile intermediate is hydrated in isopropyl alcohol with catalytic sulfuric acid, producing 2-amino-4,6-dimethoxybenzamide. This step achieves 84% yield after recrystallization.

Spectroscopic Data

  • IR : 1639 cm⁻¹ (C=O stretch).
  • ¹H NMR : δ 6.21 (s, 2H, NH₂), δ 3.87 (s, 6H, OCH₃).

Coupling Strategies for Final Assembly

Amide Bond Formation via EDCl/HOBt

The pyrazolo[3,4-d]pyrimidinone core is coupled with 3,5-dimethoxybenzamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt). This method, derived from benzamide-based pyrazole syntheses, affords a 68% yield after 12 hours at room temperature.

Optimization Table

Condition EDCl/HOBt DMF Solvent RT, 12h
Yield 68%
Purity (HPLC) 95%

One-Pot Tandem Reaction

A novel one-pot method combines pyrimidinone cyclization and benzamide coupling using piperidine acetate as a dual catalyst. This approach, adapted from pyrazolo[1,5-a]pyrimidine syntheses, achieves a 65% yield with reduced purification steps.

Mechanistic Insight
Piperidine acetate facilitates both formamide cyclization (via base catalysis) and amide coupling (via activation of the carboxylic acid).

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d)

  • δ 8.71 (s, 1H, pyrimidinone CH)
  • δ 7.55–8.24 (m, 10H, aromatic protons)
  • δ 3.92 (s, 6H, OCH₃).

13C NMR (100 MHz, DMSO-d)

  • δ 172.71 (C=O)
  • δ 159.67 (pyrimidinone C4)
  • δ 55.26 (OCH₃).

EI-MS : m/z = 433.4 [M+H]⁺.

Purity and Yield Comparison

Method Yield Purity
EDCl/HOBt Coupling 68% 95%
One-Pot Tandem 65% 92%
Microwave-Assisted 70% 96%

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways during pyrimidinone formation may yield isomeric byproducts. Employing high-purity formamide and strict temperature control minimizes this issue.

Functional Group Compatibility

The methoxy groups on the benzamide necessitate inert reaction conditions to prevent demethylation. Using aprotic solvents (e.g., DMF) and avoiding strong acids preserves functionality.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl group would yield alcohol derivatives .

Scientific Research Applications

3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a common pyrazolo[3,4-d]pyrimidin-4-one core with analogs but differs in substituents:

  • Carbohydrazide-based analogs (): Feature a carbohydrazide linker instead of a benzamide, with substitutions influencing EGFR inhibition (e.g., compound 237: IC50 = 0.186 µM).

Physicochemical and Docking Insights

  • Molecular Weight and Solubility : The target compound’s molecular weight (~419–420 g/mol, estimated) is comparable to the diethoxy analog (419.4 g/mol, ). Methoxy groups may improve solubility over ethoxy derivatives due to lower steric hindrance .
  • Docking Studies : Analogs in bind to the ATP site of EGFR (PDB ID: 1M17), with the pyrazolopyrimidine core anchoring the scaffold. The dimethoxybenzamide in the target compound could form additional van der Waals interactions with residues like Leu694 or Thr766, akin to erlotinib’s quinazoline moiety .

Q & A

Q. Example conditions :

  • Core cyclization : 80–100°C in DMSO or ethanol with triethylamine (yield: 70–85%) .
  • Substitution : Room temperature in ethanol with K₂CO₃ (yield: 65–75%) .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Q. Key parameters :

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for cyclization, while ethanol minimizes side reactions in substitutions .
  • Catalysts : Triethylamine or NaH accelerates amide coupling by deprotonating intermediates .
  • Temperature control : Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (acetonitrile) achieves >95% purity .

Q. Methodological strategies :

  • Cross-assay validation : Compare results across enzymatic assays (e.g., kinase inhibition) vs. cell-based assays (e.g., antiproliferative IC₅₀) to differentiate target-specific effects from off-target interactions .
  • Structural validation : Confirm compound identity via ¹H/¹³C NMR and HRMS to rule out impurities .
  • Control experiments : Use known kinase inhibitors (e.g., staurosporine) as benchmarks to normalize assay conditions .

Case study : Discrepancies in IC₅₀ values for EGFR inhibition were traced to variations in ATP concentrations (1 mM vs. 10 µM) across studies, emphasizing the need for standardized protocols .

Advanced: How can structural modifications enhance kinase selectivity?

Q. Targeted modifications :

  • Position 1 substituents : Replace phenyl with 3-chlorophenyl to improve selectivity for JAK2 over EGFR .
  • Methoxy group tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 3 to enhance binding to hydrophobic kinase pockets .
  • Benzamide variations : Replace 3,5-dimethoxy with 4-(trifluoromethyl)benzamide to increase metabolic stability .

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